Cas no 1517-69-7 ((R)-1-Phenethyl Alcohol)

(R)-1-Phenethyl Alcohol, also known as (R)-(−)-1-Phenylethanol, is a chiral secondary alcohol with the molecular formula C₈H₁₀O. This enantiomerically pure compound is widely used as a building block in asymmetric synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its high optical purity and predictable stereochemical outcomes make it valuable for chiral resolution and enantioselective catalysis. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-characterized reactivity profile further enhance its utility in research and industrial applications. (R)-1-Phenethyl Alcohol is a preferred choice for synthetic chemists seeking reliable chiral intermediates.
(R)-1-Phenethyl Alcohol structure
(R)-1-Phenethyl Alcohol structure
Product Name:(R)-1-Phenethyl Alcohol
CAS No:1517-69-7
MF:C8H10O
MW:122.164402484894
MDL:MFCD00064263
CID:41512
PubChem ID:637516
Update Time:2025-10-28

(R)-1-Phenethyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Phenylethanol
    • (R)-(+)-1-Phenylethanol
    • R-(+)-1-Phenylethanol
    • (R)-(+)-1-Phenylethyl Alcohol
    • (R)-(+)-1-Phenylethanol, for chiral derivatization
    • (R)-1-Phenethyl Alco
    • (R)-1-Phenethyl Alcohol
    • (R)-1-Phenylethane-1-ol
    • (1R)-1-phenylethanol
    • (R)-(+)-sec-Phenethyl Alcohol
    • (R)-(+)-α-Methylbenzyl Alcohol
    • (R)-(+)-alpha-Methylbenzyl alcohol
    • (R)-(+)-PHENYLETHANOL
    • (R)-1-phenyl-1-ethanol
    • (αR)-α-Methylbenzenemethanol
    • (R)-1-Phenylethanol 97%
    • (R)-(+)-1-PHENYLETHANOL 99+%
    • (R)-alpha-Methylbenzyl alcohol
    • (1R)-1-Phenylethan-1-Ol
    • (+)-Methyl phenyl carbinol
    • R-1-phenylethanol
    • Benzenemethanol, alpha-methyl-, (R)-
    • (R)-alpha-methylbenzenemethanol
    • (R)-1-phenylethan-1-ol
    • WAPNOHKVXSQRPX-SSDOTTSWSA-N
    • 36N222W94B
    • 1-Phenylethanol #
    • 1-Phenylethanol, (R)-
    • Benzenemethanol, .
    • (R)-(-)-1-phenylethanol
    • (+)-SEC-PHENETHYL ALCOHOL
    • (R)-1-Phenylethanol, 97%
    • r-(+)-sec-phenethyl alcohol
    • CHEMBL151062
    • (R)-(+)-a-Methylbenzyl alcohol
    • Benzenemethanol, .alpha.,-methyl-
    • methylphenyl methanol
    • (R)-1-phenyl ethyl alcohol
    • Z360055166
    • (R)-1-(phenyl)-ethanol
    • (R)-phenylethanol
    • 1-Phenyl ethan-1-ol
    • (R)-(+)-1-Phenylethanol, ChiPros(R), produced by BASF, 98%
    • (+)-.ALPHA.-METHYLBENZYL ALCOHOL
    • (+)-1-phenylethanol
    • (+)-1-PHENYLETHYL ALCOHOL
    • CHEBI:45616
    • alpha-methyl-benzene methanol
    • NS00068411
    • (R)-(+)-1-Phenylethanol, for chiral derivatization, >=99.0%
    • (R)1-phenylethanol
    • (R)-1-phenyl ethanol
    • Alpha-methylbenzene alcohol
    • benzenemethanol, alpha-methyl,(R)-,
    • DS-17629
    • DL-sec-Phenethyl alcohol
    • 1-Phenyl ethyl alcohol
    • (R)phenylethanol
    • AM84475
    • MFCD00064263
    • (R)-1-phenyl-ethanol
    • CS-M2101
    • DTXSID00164853
    • (+)-.ALPHA.-PHENETHYL ALCOHOL
    • Benzenemethanol, .alpha.-methyl-, (.alpha.R)-
    • UNII-36N222W94B
    • (R)-13
    • Benzenemethanol, .alpha.-methyl-, (R)-
    • EN300-87751
    • 1-(R)-phenylethanol
    • (+)-.ALPHA.-PHENYLETHANOL
    • AKOS010400603
    • P0795
    • A809217
    • J-008843
    • 1517-69-7
    • SS2
    • 1-phenethan-1-ol
    • F13058
    • (AlphaR)-alpha-methylbenzenemethanol
    • 1-PHENYLETHANOL, (+)-
    • SCHEMBL2165
    • (R)-(+)-sec-Phenethan-1-ol
    • (R)-(+)-1-Phenylethanol, >=98.5% (sum of enantiomers, GC)
    • J-501749
    • Q27095522
    • DB04784
    • (+)-ALPHA-PHENETHYL ALCOHOL
    • (+)-ALPHA-METHYLBENZYL ALCOHOL
    • 604-814-2
    • FP32250
    • DTXCID7087344
    • (+)-ALPHA-PHENYLETHANOL
    • MDL: MFCD00064263
    • Inchi: 1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1
    • InChI Key: WAPNOHKVXSQRPX-SSDOTTSWSA-N
    • SMILES: O[C@H](C)C1C=CC=CC=1
    • BRN: 2039798

Computed Properties

  • Exact Mass: 131.13000
  • Monoisotopic Mass: 122.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 74.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.012 g/mL at 20 °C(lit.)
  • Melting Point: 9-11 °C (lit.)
  • Boiling Point: 88-89 °C/10 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:185°F
    Degrees Celsius:85°C
  • Refractive Index: n20/D 1.528
  • PH: 7 (H2O)
  • Solubility: 20g/l
  • Water Partition Coefficient: 20 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Flammable. Incompatible with strong acids, strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 1.73990
  • Specific Rotation: 42.5 º (neat)
  • Optical Activity: [α]22/D +44.0°, c = 5%
  • Solubility: It is soluble in ethanol and benzene / chloroform

(R)-1-Phenethyl Alcohol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:UN 2937 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-38-41
  • Safety Instruction: S26-S39-S37/39
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38
  • Packing Group:III
  • Hazard Level:6.1
  • Storage Condition:2-8°C

(R)-1-Phenethyl Alcohol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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(R)-1-Phenethyl Alcohol Production Method

(R)-1-Phenethyl Alcohol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(R)-1-Phenethyl Alcohol Related Literature

Additional information on (R)-1-Phenethyl Alcohol

1-Phenethyl Alcohol (CAS No. 1517-69-7): A Comprehensive Overview

1-Phenethyl alcohol, also known as R-1-phenethyl alcohol or (R)-1-phenethyl alcohol, is a chiral organic compound with the molecular formula C8H10O. This compound is widely recognized for its unique chemical properties and diverse applications across various industries. The CAS number 1517-69-7 uniquely identifies this compound in chemical databases, ensuring its accurate identification and reference in scientific literature and commercial transactions.

The structure of 1-phenethyl alcohol consists of a benzene ring attached to an ethyl group, which is further linked to a hydroxyl group (-OH). This arrangement imparts the compound with both aromatic and alcoholic characteristics, making it versatile in its chemical reactivity and physical properties. The R configuration of the hydroxyl group signifies that the compound exists as a specific enantiomer, which is crucial in stereochemistry and pharmacology.

Recent advancements in synthetic chemistry have led to innovative methods for producing (R)-1-phenethyl alcohol. Researchers have explored enzymatic synthesis, asymmetric catalysis, and biotechnological approaches to enhance the yield and purity of this compound. These methods not only improve the efficiency of production but also align with the growing demand for sustainable and eco-friendly manufacturing processes.

In terms of physical properties, (R)-1-phenethyl alcohol exhibits a melting point of approximately -30°C and a boiling point around 205°C. Its solubility in water is moderate, making it suitable for applications where both polar and non-polar solvents are involved. The compound's aromatic character contributes to its pleasant odor, which is often described as floral or woody, further enhancing its utility in fragrance production.

The applications of (R)-1-phenethyl alcohol span multiple sectors. In the fragrance industry, it serves as a key ingredient in perfumes, soaps, and personal care products due to its appealing scent profile. In pharmaceuticals, it acts as a solvent or excipient in drug formulations, aiding in drug delivery systems. Additionally, (R)-1-phenethyl alcohol finds use in food additives, where it contributes to flavor enhancement without imparting adverse health effects.

Recent studies have highlighted the potential of (R)-1-phenethyl alcohol in biomedical applications. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents. Its ability to participate in various chemical reactions makes it an invaluable building block in organic synthesis.

From an environmental perspective, understanding the biodegradation pathways of (R)-1-phenethyl alcohol is crucial for assessing its ecological impact. Studies indicate that this compound undergoes microbial degradation under aerobic conditions, reducing its persistence in natural ecosystems. This information is vital for industries aiming to minimize their environmental footprint while utilizing this compound.

In conclusion, (R)-1-phenethyl alcohol (CAS No. 1517-69-7) stands out as a multifaceted compound with significant contributions across various fields. Its unique chemical properties, coupled with ongoing research into novel synthesis methods and applications, ensure its continued relevance in both academic and industrial settings.

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Price ($):Inquiry/Inquiry
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